molecular formula C10H11ClO3 B031680 (4-Chloro-3,5-dimethylphenoxy)acetic acid CAS No. 19545-95-0

(4-Chloro-3,5-dimethylphenoxy)acetic acid

Cat. No. B031680
CAS RN: 19545-95-0
M. Wt: 214.64 g/mol
InChI Key: IJOSXVVFEKXIGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to (4-Chloro-3,5-dimethylphenoxy)acetic acid often involves the reaction of halophenols with acetic acid or its derivatives. For instance, the synthesis of (4-Chlorophenoxy)acetic Acid, a closely related compound, was achieved by reacting sodium 4-chlorophenoxide and ethyl bromoacetate, following a general procedure that highlights the importance of chlorophenoxides in synthesizing phenoxyacetic acid derivatives (Kumar & Rao, 1982).

Molecular Structure Analysis

The crystal structure analysis of similar chlorophenoxyacetic acids reveals that these molecules often form planar centrosymmetric dimers through hydrogen bonding. This conformation has been observed across various derivatives, indicating a common structural motif that might be present in (4-Chloro-3,5-dimethylphenoxy)acetic acid as well (Smith, Kennard, & White, 1981).

Chemical Reactions and Properties

Chemical reactions involving (4-Chloro-3,5-dimethylphenoxy)acetic acid derivatives often include esterification, hydrolysis, and reactions with bases or other nucleophiles. These reactions can lead to a variety of products, depending on the conditions and reactants used, highlighting the chemical versatility of chlorophenoxyacetic acids (Hartshorn, Judd, & Robinson, 1986).

Physical Properties Analysis

The physical properties of chlorophenoxyacetic acid derivatives, such as melting point, solubility, and crystal structure, are crucial for their application and handling. For example, the detailed crystallography of (4-Chlorophenoxy)acetic Acid provides insights into its low water solubility and potential utility as a pre-emergence herbicide (Kumar & Rao, 1982).

Chemical Properties Analysis

The chemical properties of (4-Chloro-3,5-dimethylphenoxy)acetic acid and its derivatives, such as reactivity with other chemical agents and stability under various conditions, are informed by their molecular structure and functional groups. These properties are essential for predicting the behavior of these compounds in biological systems or the environment (Suzuki, Son, Noyori, & Masuda, 1990).

Scientific Research Applications

  • Synthesis of Anionic Pentacoordinate Triorganotin(IV) Compounds : This compound is used in the synthesis of new anionic pentacoordinate triorganotin(IV) compounds, which are important in organometallic chemistry (Suzuki, Son, Noyori, & Masuda, 1990).

  • Synthesis of Benzofuro(2,3-c)pyrazol-3(1H)-ones : It can lead to the synthesis of new benzofuro(2,3-c)pyrazol-3(1H)-ones, a class of chemical compounds with potential applications in various fields (Hogale, Shirke, & Kharade, 1995).

  • Herbicidal Properties : (4-Chlorophenoxy)acetic acid, a related compound, has herbicidal properties and is used as a pre-emergence herbicide. It also has therapeutic properties in medical usage (Kumar & Rao, 1982).

  • Forestry and Agriculture Applications : 2,4,5-Trichlorophenoxy acetic acid, another related compound, is used as a systemic herbicide for eradicating undergrowth in forestry and agriculture (Khan & Akhtar, 2011).

  • Anti-Sickling, Analgesic, and Anti-Inflammatory Properties : Compounds like 3,5-dimethoxy-4-hydroxybenzoic acid and 2,3,4-trihydroxyacetophenone, which are structurally related, have shown potential in managing sickle cell disease due to their properties (Gamaniel et al., 2000).

  • Chlorinated Cyclohexenone Derivatives Synthesis : Chlorination of phenol and some substituted phenols in acetic acid yields chlorinated cyclohexenone derivatives, including 3,5-Dimethylphenol (Vollbracht, Huysmans, Mijs, & Hageman, 1968).

  • Ecological Impact in Aquatic Systems : 2,4-D DMA, another related compound, affects aquatic systems by stimulating macrophyte growth and impacting fish growth in experimental ponds (Boyle, 1980).

  • By-Product Formation in Wastewater Disinfection : Chlorination of the lipid-regulator gemfibrozil with free chlorine can produce chlorinated by-products, which may be found in wastewater disinfected with chlorine (Krkošek, Koziar, White, & Gagnon, 2011).

  • Formation of 4-Chlorocyclohexa-2,5-dienones : Chlorination reactions of certain methylphenols yield 4-chlorocyclohexa-2,5-dienones (Gordon et al., 1994).

  • High Molecular Weight Polymer Synthesis : Bulk condensation of 4-hydroxybenzoic acid with acetic anhydride at high temperatures yields high molecular weight poly(4-hydroxybenzoate)s (Kricheldorf & Schwarz, 1984).

  • Herbicide Breakdown and Movement in Soil : The breakdown and movement of 2,4-D, a related compound, in soil under field conditions are studied for its agricultural applications (Wilson & Cheng, 1976).

  • Potential Pesticide Applications : Certain N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, a compound related to (4-Chloro-3,5-dimethylphenoxy)acetic acid, are being explored as potential pesticides (Olszewska, Tarasiuk, & Pikus, 2011).

  • Enhanced Antimicrobial Activity in CuII-Herbicide Complexes : The presence of bipy in copper complexes with auxin herbicides increases their antimicrobial activity (Psomas et al., 1998).

  • Air Pollution Control in Pesticide Manufacturing : The optimal air pollution control system was developed for the preparation of 2,4-D-DMA in the pesticide manufacturing industry, improving air quality (Arsenijević et al., 2008).

  • Herbicide Movement Under Different Irrigation Regimes : The frequency of irrigation impacts the movement of herbicides like 2,4-D through soil profiles, affecting agricultural practices (Starrett, Christians, & Austin, 2000).

  • Impact on Grapevine Yield Responsiveness : Site and management factors, rather than growth regulator type, concentration, or timing, determine yield responsiveness in grapevines (Considine & Cass, 2009).

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6-3-8(14-5-9(12)13)4-7(2)10(6)11/h3-4H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOSXVVFEKXIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173217
Record name 4-Chloro-3,5-xylyloxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3,5-dimethylphenoxy)acetic acid

CAS RN

19545-95-0
Record name 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3,5-xylyloxyacetic acid
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Record name 4-Chloro-3,5-xylyloxyacetic acid
Source EPA DSSTox
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Record name 4-chloro-3,5-xylyloxyacetic acid
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Record name 4-Chloro-3,5-xylyloxyacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
R Dahiya, R Kaur - Aust. J. Basic Appl. Sci, 2007 - Citeseer
Present investigation describes the synthesis of a novel series of 3, 4, 5-trisubstitutedphenoxy acetyl amino acids and peptides by coupling the 2-(4-chloro-3, 5-dimethylphenoxy) acetic …
Number of citations: 13 citeseerx.ist.psu.edu
SH Crowdy - A progress report on the effect of organic chemicals on …, 1949 - cabdirect.org
Further experiments on the treatment of cankers on apple trees [RAM, 28, p. 178] were designed to measure the activity of various compounds, applied in lanolin, in stimulating the …
Number of citations: 5 www.cabdirect.org
S Savaldi-Goldstein, TJ Baiga, F Pojer… - Proceedings of the …, 2008 - National Acad Sciences
Plant growth depends on the integration of environmental cues and phytohormone-signaling pathways. During seedling emergence, elongation of the embryonic stem (hypocotyl) …
Number of citations: 115 www.pnas.org
S Nisha, M Saravanan, KK Ilavenil - World News of Natural Sciences, 2023 - psjd.icm.edu.pl
The existing work reveals the novel character of organic compounds like 4-Methoxyphenoxyacetic acid and p-dihydroxybenzene. The compounds were investigated for their …
Number of citations: 3 psjd.icm.edu.pl
CR Clark, PR Halfpenny, RG Hill… - Journal of medicinal …, 1988 - ACS Publications
This paper describes the synthesis, structure-activity relationships (SAR) of µ and opioid binding affinities, and analgesic properties of a series of novel highly selective opioid N-[(2-…
Number of citations: 104 pubs.acs.org
Q Ma, P Grones, S Robert - Journal of Experimental Botany, 2018 - academic.oup.com
Providing a mechanistic understanding of the crucial roles of the phytohormone auxin has been an important and coherent aspect of plant biology research. Since its discovery more …
Number of citations: 71 academic.oup.com
JO Taylor - 1976 - researcharchive.lincoln.ac.nz
Trees may live a long time but no tree lives forever. As trees which have been planted during the past 50 to 75 years reach mature proportions the maintenance requirements become …
Number of citations: 1 researcharchive.lincoln.ac.nz

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